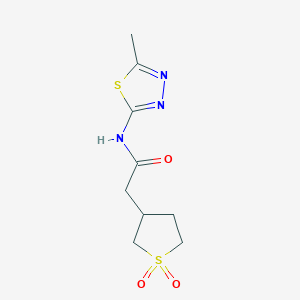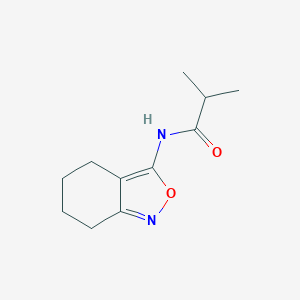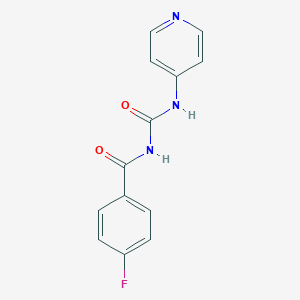![molecular formula C19H29N3O7S2 B256142 Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
科学研究应用
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and viral infections.
作用机制
The mechanism of action of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-inflammatory and anti-tumor activities, which make it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for the study of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for the production of this compound could lead to the discovery of new analogs with improved properties.
合成方法
The synthesis of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate involves several steps. The starting materials for the synthesis are 2-methoxy-5-(4-piperidinyl)-benzenesulfonic acid and ethyl 4-piperidinecarboxylate. These two compounds are reacted together in the presence of a coupling agent and a base to form the intermediate product. The intermediate product is then treated with thionyl chloride to form the final product, Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate.
属性
产品名称 |
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate |
|---|---|
分子式 |
C19H29N3O7S2 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
ethyl 4-[[5-(1,1-dioxothiazinan-2-yl)-2-methoxyphenyl]sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O7S2/c1-3-29-19(23)21-11-8-15(9-12-21)20-31(26,27)18-14-16(6-7-17(18)28-2)22-10-4-5-13-30(22,24)25/h6-7,14-15,20H,3-5,8-13H2,1-2H3 |
InChI 键 |
HYRNWMGEYGWYCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC |
规范 SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256060.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)

![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)